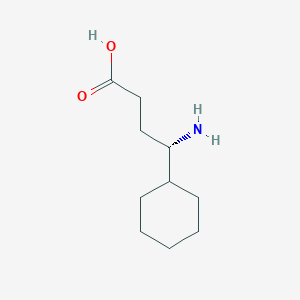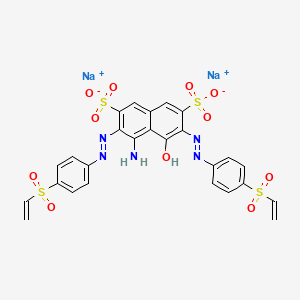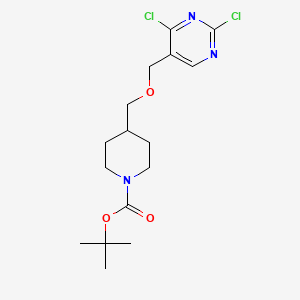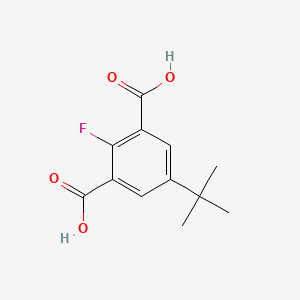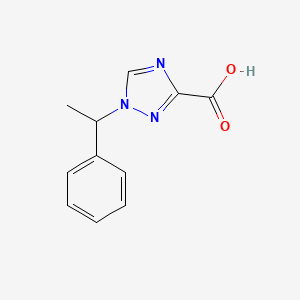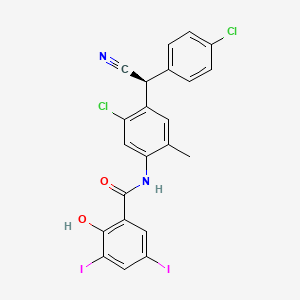
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also features a benzyl group attached to the piperidine ring and a pyridin-4-amine group. This structure gives the compound unique chemical and physical properties that make it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine typically involves the reaction of 1-benzylpiperidine with pyridin-4-amine. The process may include several steps such as:
Formation of 1-Benzylpiperidine: This can be achieved by the reduction of N-benzylpiperidin-4-one using a reducing agent like sodium borohydride.
Alkylation Reaction: The 1-benzylpiperidine is then reacted with a suitable alkylating agent to introduce the pyridin-4-amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridin-4-amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-one, while reduction may produce this compound derivatives with different substituents.
Applications De Recherche Scientifique
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)pyridin-4-amine is unique due to its specific combination of a piperidine ring, benzyl group, and pyridin-4-amine group This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C18H23N3 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-[(1-benzylpiperidin-4-yl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C18H23N3/c1-2-4-17(5-3-1)15-21-12-8-16(9-13-21)14-20-18-6-10-19-11-7-18/h1-7,10-11,16H,8-9,12-15H2,(H,19,20) |
Clé InChI |
IESAGMHLMPPIBS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CNC2=CC=NC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





